molecular formula C20H26N4O2 B6458687 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549031-68-5

6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Cat. No.: B6458687
CAS No.: 2549031-68-5
M. Wt: 354.4 g/mol
InChI Key: NLPYWHPKACBWGM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a unique azetidine moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Azetidine Moiety: The azetidine ring is synthesized through cyclization reactions involving suitable amine and halide precursors.

    Coupling Reactions: The final step involves coupling the azetidine moiety with the quinazoline core under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Investigation of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Azetidine Derivatives: Compounds with azetidine rings but different core structures.

    Methoxy-Substituted Compounds: Compounds with methoxy groups on different aromatic or heterocyclic cores.

Uniqueness

6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is unique due to its specific combination of a quinazoline core, methoxy groups, and an azetidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

6,7-Dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a quinazoline derivative recognized for its diverse biological activities. Quinazoline compounds are known for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Chemical Formula : C17H21N3O2
CAS Number : 2549049-55-8
IUPAC Name : 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline

The unique structure of this compound contributes to its biological activity through specific interactions with molecular targets in various biological pathways.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain quinazoline compounds inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In particular:

  • Molecular Docking Studies : Molecular docking analyses indicate that quinazoline derivatives can bind effectively to key enzymes involved in cancer cell growth. For example, substituted tetrazoloquinazolines have shown promising results against breast cancer cell lines through enhanced binding affinity to target proteins .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated alongside other quinazoline derivatives:

Compound% Inhibition at 500 µg/mlIC50 (µg/ml)
Compound 160.72%2.2027
Compound 227.93%2.9102
Compound 349.33%2.8393
Compound 4 55.24% 1.772

Compound 4 exhibited the highest anti-inflammatory activity among the tested derivatives . The mechanism involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of quinazoline derivatives. Studies have shown that compounds with hydroxyl groups exhibit enhanced antioxidant effects:

  • Evaluation Methods : Various assays such as CUPRAC and ABTS have been utilized to assess antioxidant activity. These methods have proven more sensitive compared to traditional DPPH assays .

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameBiological Activity
4-Hydroxy-2-quinolonesAntibacterial and antifungal
6,7-Dimethoxyquinazoline derivativesAnti-inflammatory and anticancer

These compounds exhibit a range of biological activities due to their structural features and functional groups.

Unique Mechanisms

The unique substitution pattern in the structure of this compound allows it to interact distinctly with molecular targets compared to other quinazolines. This specificity may enhance its therapeutic efficacy in treating various diseases.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-25-18-6-16-17(7-19(18)26-2)21-12-22-20(16)24-10-15(11-24)23-8-13-4-3-5-14(13)9-23/h6-7,12-15H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPYWHPKACBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)N4CC5CCCC5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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